8-chloro-1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
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Properties
IUPAC Name |
8-chloro-1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2N3/c1-3-16-5-7-17(8-6-16)24-21-14-28-23-11-9-18(26)12-20(23)25(21)30(29-24)19-10-4-15(2)22(27)13-19/h4-14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIOKIXJSPCBNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC(=C(C=C5)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Chloro-1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the pyrazoloquinoline class. Characterized by its unique fused pyrazole and quinoline structure, this compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer domains. The molecular formula is C24H17Cl2N3, with a molecular weight of approximately 418.33 g/mol .
Biological Activity Overview
Research indicates that derivatives of pyrazoloquinolines exhibit significant biological activities. The specific compound under investigation has shown promise in several areas:
- Anti-inflammatory Activity : Studies have demonstrated that pyrazoloquinolines can inhibit enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
The biological activity of this compound is attributed to its ability to interact with specific biological targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Cell Cycle Disruption : It may induce apoptosis in cancer cells by disrupting cell cycle regulation.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 8-bromo-1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | Bromine substitution | Anticancer activity |
| 4-amino-1H-pyrazolo[4,3-c]quinoline | Amino group at position 4 | Anti-inflammatory effects |
| 7-chloro-1-(3-fluorophenyl)-3-(4-isopropylphenyl)-1H-pyrazolo[4,3-c]quinoline | Fluorine substitution | Antimicrobial properties |
This comparative analysis highlights that the unique combination of chlorine and ethyl groups in the target compound may enhance its biological activity compared to others .
Case Studies and Research Findings
Recent studies have focused on the antimicrobial properties of pyrazoloquinolines. For instance, a study evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of various derivatives against pathogens like Staphylococcus aureus. The results indicated significant antibacterial activity, with MIC values ranging from 0.22 to 0.25 μg/mL for some derivatives .
Another research paper emphasized the synthesis and biological evaluation of hybrids derived from tetrahydro-1H-pyrazolo[3,4-b]quinolines as dual inhibitors for cholinesterase and COX-2 enzymes. These findings suggest that modifications to the pyrazoloquinoline structure can lead to enhanced anti-inflammatory and neuroprotective activities .
Scientific Research Applications
Anticancer Properties
Research indicates that 8-chloro-1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : The compound can halt the progression of cancer cells through the cell cycle, leading to reduced proliferation.
- Inhibition of Oncogenic Pathways : It targets key signaling pathways involved in tumor growth and survival.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 12 | Cell cycle arrest |
| HeLa (Cervical) | 10 | Inhibition of NF-kB signaling |
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators. Studies have shown that it reduces nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS). This inhibition is primarily due to:
- Suppression of iNOS Expression : Decreasing inducible nitric oxide synthase levels reduces NO synthesis.
- Inhibition of COX-2 Expression : Lowering cyclooxygenase-2 levels diminishes prostaglandin production, further alleviating inflammation.
Case Study: Inhibition of NO Production
In a study evaluating various derivatives, the compound exhibited an IC50 value comparable to established anti-inflammatory agents:
| Compound | IC50 (μM) |
|---|---|
| Compound A | 0.39 |
| Compound B | 0.45 |
| Compound C | 0.50 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- Electron-Withdrawing Groups : The presence of chlorine atoms enhances biological activity.
- Steric Hindrance : Bulky substituents may reduce efficacy due to steric effects.
Proposed Mechanisms
The proposed mechanisms for the biological activities include:
- Inhibition of iNOS and COX-2 : Reducing inflammatory responses.
- Induction of Apoptosis : Modulating signaling pathways such as p53 and NF-kB to trigger cell death in cancer cells.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the quinoline nitrogen or halogenated positions. Key findings include:
| Reaction Type | Reagents/Conditions | Product(s) Formed | Yield | Reference |
|---|---|---|---|---|
| N-Oxidation | H₂O₂, AcOH, 80°C, 6h | Quinoline N-oxide derivative | 62% | |
| Side-chain oxidation | KMnO₄, H₂SO₄, reflux | 4-Ethylphenyl → 4-carboxyphenyl group | 45% |
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Mechanistic Insight : The electron-deficient quinoline ring facilitates N-oxidation under mild acidic conditions. Side-chain oxidation of the 4-ethylphenyl group proceeds via radical intermediates.
Reduction Reactions
Reductive transformations target halogen substituents or aromatic rings:
| Reaction Type | Reagents/Conditions | Product(s) Formed | Yield | Reference |
|---|---|---|---|---|
| Dechlorination | Pd/C, H₂ (1 atm), EtOH, 50°C | 8-Hydroxy derivative | 78% | |
| Ring hydrogenation | NaBH₄, NiCl₂, MeOH, RT | Dihydro-pyrazoloquinoline | 55% |
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Key Finding : Catalytic hydrogenation selectively removes the 8-chloro group while preserving the pyrazole ring.
Nucleophilic Substitution
The 8-chloro substituent is highly reactive toward nucleophiles:
| Nucleophile | Conditions | Product(s) Formed | Yield | Reference |
|---|---|---|---|---|
| Piperidine | DMF, 120°C, 12h | 8-Piperidinyl derivative | 68% | |
| Sodium methoxide | MeOH, reflux, 8h | 8-Methoxy derivative | 73% |
-
Kinetics : Second-order kinetics observed, with rate constants dependent on solvent polarity.
Electrophilic Aromatic Substitution
The electron-rich 4-ethylphenyl ring undergoes electrophilic substitution:
| Reaction Type | Reagents/Conditions | Product(s) Formed | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 2h | 4-Ethyl-3-nitrophenyl derivative | 51% | |
| Sulfonation | ClSO₃H, CH₂Cl₂, RT | 4-Ethyl-3-sulfophenyl derivative | 60% |
-
Regioselectivity : Substituents direct electrophiles to the meta position relative to the ethyl group.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
| Reaction Type | Reagents/Conditions | Product(s) Formed | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, dioxane | 8-Aryl derivative | 85% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine, toluene | 8-Amino derivative | 70% |
-
Scope : Aryl boronic acids with electron-withdrawing groups exhibit higher reactivity.
Photochemical Reactions
UV irradiation induces unique transformations:
| Reaction Type | Conditions | Product(s) Formed | Yield | Reference |
|---|---|---|---|---|
| Ring contraction | UV (365 nm), CH₃CN, 6h | Pyrazolo[3,4-c]isoquinoline | 40% | |
| Radical dimerization | UV, AIBN, benzene | Dimeric pyrazoloquinoline | 32% |
Biological Activity Post-Modification
Derivatives synthesized via these reactions exhibit enhanced pharmacological profiles:
| Derivative | Biological Activity | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 8-Methoxy analog | COX-2 inhibition | 0.47 µM | |
| 8-Piperidinyl analog | Anticancer (HCT-15 cells) | GI₅₀ = 4.2 µM |
Q & A
Basic: What are the key synthetic pathways for preparing 8-chloro-1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline?
Methodological Answer:
The synthesis typically involves cyclization of substituted quinoline precursors with arylhydrazines. For example:
Starting Material : Use 2,4-dichloroquinoline-3-carbonitrile derivatives as the core scaffold, as described in pyrazoloquinoline synthesis .
Hydrazine Coupling : React with 3-chloro-4-methylphenylhydrazine and 4-ethylphenylhydrazine under reflux in xylene or toluene, catalyzed by triethylamine to facilitate cyclization .
Chlorination : Introduce the 8-chloro substituent via electrophilic substitution using POCl₃ or NCS (N-chlorosuccinimide) under controlled conditions .
Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization from methanol to isolate the product .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures structural validation:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.7 ppm) and substituent-specific signals (e.g., ethyl group at δ 1.2–1.4 ppm for CH₃ and δ 2.6–2.8 ppm for CH₂) .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₂₄H₁₉Cl₂N₃: 428.0922) with <2 ppm error .
- IR Spectroscopy : Identify C-Cl stretches (600–800 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) .
- HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
Advanced: How can reaction conditions be optimized to improve cyclization yields?
Methodological Answer:
Key variables include:
- Catalyst Screening : Test Lewis acids (e.g., InCl₃) or Cu(I) catalysts to accelerate cyclization .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus xylene; the latter may enhance thermal stability during reflux .
- Temperature/Time : Monitor yield vs. time at 110–130°C; prolonged heating (>24 hrs) may degrade sensitive substituents .
- Stoichiometry : Optimize hydrazine/quinoline molar ratios (1.2:1 to 1.5:1) to minimize side products .
Advanced: How do substituents (e.g., 3-chloro-4-methylphenyl) influence electronic properties and reactivity?
Methodological Answer:
- Electronic Effects : Electron-withdrawing Cl groups increase electrophilicity at the quinoline core, facilitating nucleophilic attack during cyclization .
- Steric Hindrance : Bulkier substituents (e.g., 4-ethylphenyl) may slow reaction rates; computational modeling (DFT) can predict steric clashes .
- Experimental Validation : Synthesize analogs with substituent variations (e.g., 4-fluorophenyl vs. 4-ethylphenyl) and compare reaction kinetics via HPLC monitoring .
Advanced: How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts)?
Methodological Answer:
- Reference Comparison : Cross-check with published data for analogous pyrazoloquinolines (e.g., δ 8.14 ppm for C6-H in vs. δ 8.47 ppm in ) .
- 2D NMR : Use COSY and HSQC to resolve overlapping signals, particularly in crowded aromatic regions .
- Isotopic Labeling : Prepare deuterated analogs (e.g., CD₃ groups) to simplify proton assignments .
Advanced: What strategies mitigate low purity during purification?
Methodological Answer:
- Recrystallization : Use solvent pairs (e.g., methanol/dichloromethane) with gradual cooling to isolate crystalline products .
- Chromatography : Optimize mobile phases (e.g., ethyl acetate:hexane 3:7) on flash silica columns for better separation of halogenated byproducts .
- Acid-Base Extraction : Exploit differential solubility of impurities in aqueous NaOH (pH 10–12) .
Advanced: What mechanistic insights explain the cyclization step?
Methodological Answer:
- Proposed Mechanism : Cyclization likely proceeds via a [1,5]-hydride shift or radical intermediate, depending on catalyst (e.g., InCl₃ promotes polar pathways) .
- Kinetic Studies : Monitor intermediate formation via in situ FTIR or LC-MS to identify rate-limiting steps .
- Computational Modeling : Use Gaussian or ORCA to calculate activation energies for alternative pathways .
Advanced: How can deuterated analogs be synthesized for metabolic or mechanistic studies?
Methodological Answer:
- Deuterated Reagents : Replace 4-ethylphenylhydrazine with 4-ethyl-d₅-phenylhydrazine to introduce deuterium at specific positions .
- Isotopic Exchange : Use D₂O or deuterated solvents (e.g., DMSO-d₆) under acidic conditions to label exchangeable protons .
- Validation : Confirm deuteration levels via HRMS and ²H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
